
Di-(isobutyl)dimercaptosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-(isobutyl)dimercaptosuccinate (DIDS) is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals and remove them from biological systems. DIDS is a derivative of dimercaptosuccinic acid (DMSA), which is a well-known chelating agent used in the treatment of heavy metal poisoning. DIDS has been shown to be more effective than DMSA in removing certain heavy metals, such as cadmium and lead, from biological systems.
Mécanisme D'action
Di-(isobutyl)dimercaptosuccinate works by binding to heavy metals in biological systems and forming stable complexes that are excreted from the body. The mechanism of action of Di-(isobutyl)dimercaptosuccinate is similar to that of other chelating agents, such as DMSA and ethylenediaminetetraacetic acid (EDTA). Di-(isobutyl)dimercaptosuccinate has been shown to be more effective than DMSA in removing certain heavy metals, such as cadmium and lead, from biological systems.
Biochemical and Physiological Effects:
Di-(isobutyl)dimercaptosuccinate has been shown to have a number of biochemical and physiological effects in biological systems. It has been shown to reduce the levels of heavy metals in the blood and tissues of animals exposed to heavy metals. Di-(isobutyl)dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation caused by heavy metal exposure. In addition, Di-(isobutyl)dimercaptosuccinate has been shown to have a protective effect on the liver and kidneys, which are organs that are particularly susceptible to damage from heavy metal exposure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Di-(isobutyl)dimercaptosuccinate is its ability to remove heavy metals from biological systems. This makes it a valuable tool for studying the effects of heavy metal exposure on biological systems. However, Di-(isobutyl)dimercaptosuccinate also has some limitations. For example, it can be difficult to administer Di-(isobutyl)dimercaptosuccinate to animals in a controlled manner, and it can be toxic at high doses. In addition, Di-(isobutyl)dimercaptosuccinate may not be effective against all types of heavy metals.
Orientations Futures
There are a number of potential future directions for research on Di-(isobutyl)dimercaptosuccinate. One area of research could be the development of new chelating agents that are more effective than Di-(isobutyl)dimercaptosuccinate at removing certain heavy metals. Another area of research could be the use of Di-(isobutyl)dimercaptosuccinate in the treatment of heavy metal poisoning in humans. Finally, research could be focused on understanding the mechanisms of action of Di-(isobutyl)dimercaptosuccinate and other chelating agents, in order to develop new treatments for heavy metal toxicity.
Méthodes De Synthèse
The synthesis of Di-(isobutyl)dimercaptosuccinate involves the reaction of isobutyl bromide with sodium dimercaptosuccinate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Di-(isobutyl)dimercaptosuccinate has been used extensively in scientific research for its ability to chelate heavy metals and remove them from biological systems. It has been used in studies of heavy metal toxicity, as well as in studies of the effects of heavy metals on biological systems. Di-(isobutyl)dimercaptosuccinate has also been used in studies of the mechanisms of action of heavy metals, as well as in studies of the biochemical and physiological effects of heavy metal exposure.
Propriétés
Numéro CAS |
118908-62-6 |
|---|---|
Nom du produit |
Di-(isobutyl)dimercaptosuccinate |
Formule moléculaire |
C12H22O4S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
bis(2-methylpropyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C12H22O4S2/c1-7(2)5-15-11(13)9(17)10(18)12(14)16-6-8(3)4/h7-10,17-18H,5-6H2,1-4H3/t9-,10+ |
Clé InChI |
JZBJIXRVUYHAQC-AOOOYVTPSA-N |
SMILES isomérique |
CC(C)COC(=O)[C@@H]([C@@H](C(=O)OCC(C)C)S)S |
SMILES |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |
SMILES canonique |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |
Synonymes |
di-(isobutyl)dimercaptosuccinate DiBDMS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



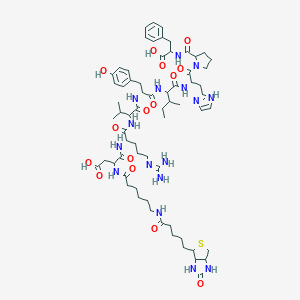
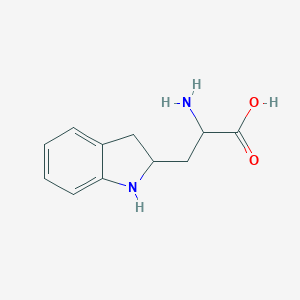

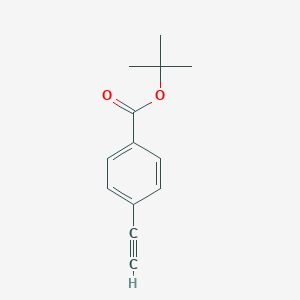
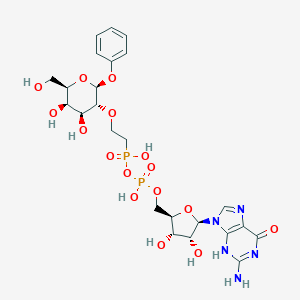
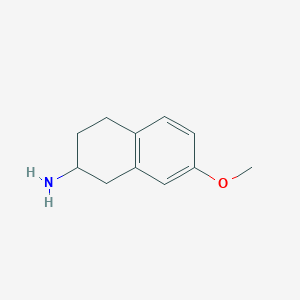

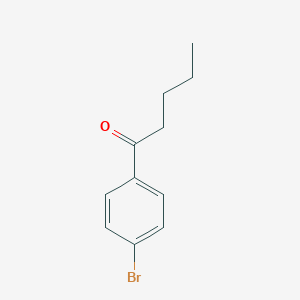

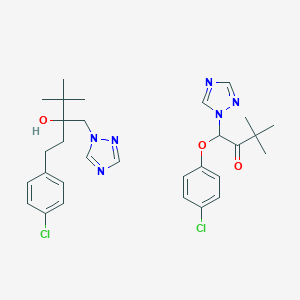

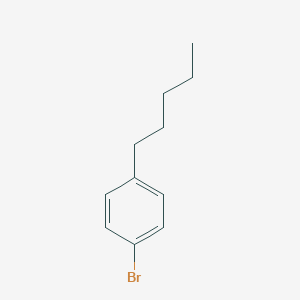
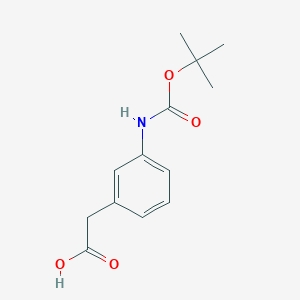
![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)